molecular formula C22H24Cl2N2O2 B4636692 1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B4636692
M. Wt: 419.3 g/mol
InChI Key: QQGRXCUOWOSKGM-UHFFFAOYSA-N
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Description

1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a pyridinylmethyl group, all connected through a methanamine backbone. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.

Preparation Methods

The synthesis of 1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorophenol with a suitable alkylating agent to form 4-chlorophenylmethanol.

    Etherification: The 4-chlorophenylmethanol is then reacted with 3-ethoxyphenol under basic conditions to form the desired ether linkage.

    Amine formation: The resulting compound is then reacted with pyridine-2-carboxaldehyde to form the pyridinylmethyl intermediate.

    Reductive amination: The final step involves the reductive amination of the intermediate with methanamine to form the target compound. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ether or amine linkages, resulting in the formation of phenols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding, given its structural similarity to known bioactive molecules.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride can be compared with other similar compounds, such as:

    1-[4-(4-chlorophenoxy)phenyl]methanamine: This compound has a similar structure but lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    1-(4-chlorofuran-2-yl)methanamine hydrochloride: This compound contains a furan ring instead of a phenyl ring, which may result in different chemical and biological properties.

    4-methoxy-2-methylaniline hydrochloride: This compound has a methoxy group and an aniline moiety, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2.ClH/c1-2-26-22-13-18(14-24-15-20-5-3-4-12-25-20)8-11-21(22)27-16-17-6-9-19(23)10-7-17;/h3-13,24H,2,14-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGRXCUOWOSKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
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1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
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1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
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1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
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1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Reactant of Route 6
1-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

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